molecular formula C9H15N3O B15092429 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole

4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole

Katalognummer: B15092429
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: WJYPMHMPEXNCOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of these rings imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino halides, under basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Rings: The final step involves the coupling of the azetidine and pyrazole rings through an ether linkage. This can be achieved using a nucleophilic substitution reaction, where the azetidine ring is treated with a suitable leaving group and the pyrazole ring is introduced as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed on the pyrazole ring, potentially yielding dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrazole derivatives, and various substituted pyrazole and azetidine compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for the development of new medications.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-value products.

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Azetidin-3-yloxy)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(Azetidin-3-yloxy)-1-(tert-butyl)-1H-pyrazole: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole lies in its specific combination of the azetidine and pyrazole rings, along with the isopropyl group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets. These unique features make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-(azetidin-3-yloxy)-1-propan-2-ylpyrazole

InChI

InChI=1S/C9H15N3O/c1-7(2)12-6-9(5-11-12)13-8-3-10-4-8/h5-8,10H,3-4H2,1-2H3

InChI-Schlüssel

WJYPMHMPEXNCOU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C=N1)OC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.